molecular formula C11H13Cl3 B14301050 1-Butyl-2-(trichloromethyl)benzene CAS No. 114504-08-4

1-Butyl-2-(trichloromethyl)benzene

Cat. No.: B14301050
CAS No.: 114504-08-4
M. Wt: 251.6 g/mol
InChI Key: FHNDJVGSTUSHBM-UHFFFAOYSA-N
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Description

1-Butyl-2-(trichloromethyl)benzene is an organic compound with the molecular formula C11H13Cl3 It is a derivative of benzene, where a butyl group and a trichloromethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2-(trichloromethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The trichloromethyl group can be introduced via chlorination reactions using reagents like chlorine (Cl2) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-(trichloromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-Butyl-2-(trichloromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-butyl-2-(trichloromethyl)benzene involves its interaction with various molecular targets. The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially altering their function and activity. The benzene ring provides a stable framework that can facilitate these interactions.

Comparison with Similar Compounds

    Chlorobenzene: Contains a single chlorine atom on the benzene ring, showing different reactivity patterns.

    Toluene: A methyl-substituted benzene, which is less reactive compared to trichloromethyl derivatives.

Uniqueness: 1-Butyl-2-(trichloromethyl)benzene is unique due to the presence of both a butyl group and a trichloromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it useful for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

114504-08-4

Molecular Formula

C11H13Cl3

Molecular Weight

251.6 g/mol

IUPAC Name

1-butyl-2-(trichloromethyl)benzene

InChI

InChI=1S/C11H13Cl3/c1-2-3-6-9-7-4-5-8-10(9)11(12,13)14/h4-5,7-8H,2-3,6H2,1H3

InChI Key

FHNDJVGSTUSHBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1C(Cl)(Cl)Cl

Origin of Product

United States

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